molecular formula C21H40O4 B022335 2-Hydroxypropyl 12-hydroxyoctadec-9-enoate CAS No. 26402-31-3

2-Hydroxypropyl 12-hydroxyoctadec-9-enoate

Cat. No.: B022335
CAS No.: 26402-31-3
M. Wt: 356.5 g/mol
InChI Key: JZSMZIOJUHECHW-GTJZZHROSA-N
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Description

®-12-Hydroxyoleic acid, monoester with propane-1,2-diol is a chemical compound that belongs to the class of fatty acid esters. This compound is formed by the esterification of ®-12-Hydroxyoleic acid with propane-1,2-diol. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-12-Hydroxyoleic acid, monoester with propane-1,2-diol typically involves the esterification reaction between ®-12-Hydroxyoleic acid and propane-1,2-diol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of ®-12-Hydroxyoleic acid, monoester with propane-1,2-diol can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with solid acid catalysts to enhance the reaction efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality esters suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

®-12-Hydroxyoleic acid, monoester with propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

®-12-Hydroxyoleic acid, monoester with propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential role in biological systems, including its effects on cell membranes and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emulsifying and moisturizing properties.

Mechanism of Action

The mechanism of action of ®-12-Hydroxyoleic acid, monoester with propane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to interact with cell membranes, enzymes, and receptors. These interactions can modulate cellular processes such as signal transduction, enzyme activity, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Oleic acid, monoester with propane-1,2-diol: Similar structure but lacks the hydroxyl group at the 12th position.

    Stearic acid, monoester with propane-1,2-diol: Similar ester structure but with a saturated fatty acid.

    Linoleic acid, monoester with propane-1,2-diol: Similar ester structure but with a polyunsaturated fatty acid.

Uniqueness

®-12-Hydroxyoleic acid, monoester with propane-1,2-diol is unique due to the presence of the hydroxyl group at the 12th position, which imparts distinct chemical and biological properties. This hydroxyl group enhances the compound’s reactivity and potential interactions with biological molecules, making it a valuable compound for various applications.

Properties

CAS No.

26402-31-3

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

IUPAC Name

2-hydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C21H40O4/c1-3-4-5-12-15-20(23)16-13-10-8-6-7-9-11-14-17-21(24)25-18-19(2)22/h10,13,19-20,22-23H,3-9,11-12,14-18H2,1-2H3/b13-10-/t19?,20-/m1/s1

InChI Key

JZSMZIOJUHECHW-GTJZZHROSA-N

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(C)O)O

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O

71672-81-6
26402-31-3

physical_description

Liquid

Synonyms

PROPYLENE GLYCOL MONORICINOLEATE; PROPYLENE GLYCOL RICINOLEATE; 9-octadecenoicacid,12-hydroxy-,monoesterwith1,2-propanediol; (R)-12-hydroxyoleic acid, monoester with propane-1,2-diol; 1,2-PROPYLENEGLYCOLMONORICINOLEATE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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